Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate
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Overview
Description
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound with the molecular formula C18H21N3O7 and a molecular weight of 391.38 g/mol This compound is characterized by its unique structure, which includes an indole ring substituted with a nitro group and a malonate ester moiety
Preparation Methods
The synthesis of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves several steps:
Starting Materials: The synthesis begins with diethyl malonate and 6-nitroindole.
Reaction Conditions: The reaction typically involves the use of sodium ethoxide as a base and acetic anhydride as an acetylating agent. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate can be compared with other similar compounds:
Diethyl acetamidomalonate: This compound lacks the indole ring and nitro group, making it less complex and potentially less biologically active.
Diethyl 2-acetamido-2-(5-nitro-1H-indol-3-yl)methyl)malonate: This compound has a similar structure but with a different substitution pattern on the indole ring, which may affect its reactivity and biological activity.
Properties
CAS No. |
7355-90-0 |
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Molecular Formula |
C18H21N3O7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(6-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-8-13(21(25)26)6-7-14(12)15/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22) |
InChI Key |
OIFCLUUZPMYLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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